molecular formula C18H19NO3 B141479 2-Methoxyapomorphine CAS No. 126874-79-1

2-Methoxyapomorphine

Cat. No.: B141479
CAS No.: 126874-79-1
M. Wt: 297.3 g/mol
InChI Key: QGJWYJSOGNAUCY-CQSZACIVSA-N
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Description

2-Methoxyapomorphine is a derivative of apomorphine, a well-known dopamine agonist This compound is of significant interest due to its pharmacological properties, particularly its interaction with dopamine receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyapomorphine involves the acid-catalyzed rearrangement of oripavine, followed by O-demethylation. This process typically requires specific reaction conditions, including controlled temperatures and the use of appropriate solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors and precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyapomorphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted apomorphine derivatives .

Scientific Research Applications

2-Methoxyapomorphine has a wide range of scientific research applications:

Mechanism of Action

2-Methoxyapomorphine exerts its effects primarily through its interaction with dopamine receptors. It has a high binding affinity for dopamine D2, D3, and D5 receptors. The stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, is believed to be responsible for its pharmacological actions .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyapomorphine is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications. Its distinct chemical structure allows for targeted modifications, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

126874-79-1

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1

InChI Key

QGJWYJSOGNAUCY-CQSZACIVSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

Synonyms

2-methoxyapomorphine

Origin of Product

United States

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